molecular formula C10H11ClN4O3 B12709908 Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide CAS No. 147217-61-6

Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide

Cat. No.: B12709908
CAS No.: 147217-61-6
M. Wt: 270.67 g/mol
InChI Key: VJSWMONHDCQBKG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid moiety linked to a nitrosoamino group via a carbonyl hydrazide linkage. Its distinct structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide typically involves the reaction of benzoic acid derivatives with hydrazides and nitroso compounds. One common method includes the reaction of benzoic acid hydrazide with 2-chloroethyl isocyanate, followed by nitrosation to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or chromatography. The use of advanced analytical techniques ensures the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acid derivatives, nitroso compounds, and amino derivatives. These products have distinct properties and applications in different fields.

Scientific Research Applications

Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with cellular processes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophilic sites in proteins and DNA, leading to cellular damage and apoptosis. This mechanism is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid hydrazide: Lacks the nitroso and chloroethyl groups, making it less reactive.

    2-Chloroethyl isocyanate: Contains the chloroethyl group but lacks the benzoic acid and nitroso components.

    Nitrosobenzene: Contains the nitroso group but lacks the hydrazide and chloroethyl components.

Uniqueness

Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

147217-61-6

Molecular Formula

C10H11ClN4O3

Molecular Weight

270.67 g/mol

IUPAC Name

3-benzamido-1-(2-chloroethyl)-1-nitrosourea

InChI

InChI=1S/C10H11ClN4O3/c11-6-7-15(14-18)10(17)13-12-9(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,16)(H,13,17)

InChI Key

VJSWMONHDCQBKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)N(CCCl)N=O

Origin of Product

United States

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